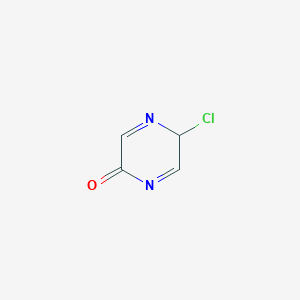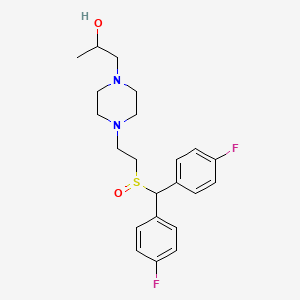
1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JJC8-091 is a novel compound that belongs to the class of atypical dopamine transporter inhibitors. It has been studied for its potential therapeutic applications, particularly in the treatment of motivational dysfunctions associated with neuropsychiatric disorders such as major depressive disorder and substance use disorders .
Preparation Methods
The synthesis of JJC8-091 involves a series of chemical reactions starting from modafinil analogsThe process involves multiple steps, including oxidation reactions to introduce the sulfoxide group . Industrial production methods would likely involve scaling up these synthetic steps while ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
JJC8-091 undergoes various chemical reactions, including:
Oxidation: Introduction of the sulfoxide group is a key step in its synthesis.
Substitution: Modifications on the biphenyl moiety to enhance binding affinity and selectivity.
Reduction: Potential reduction of the sulfoxide group to sulfide under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the starting materials used .
Scientific Research Applications
Chemistry: As a tool to study the structure-activity relationship of dopamine transporter inhibitors.
Biology: To understand the role of dopamine transporters in neuropsychiatric disorders.
Medicine: Potential therapeutic agent for treating motivational dysfunctions, major depressive disorder, and substance use disorders
Industry: Could be used in the development of new pharmacotherapies with reduced abuse potential.
Mechanism of Action
JJC8-091 exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can enhance dopaminergic neurotransmission. The compound is unique in that it binds to an occluded conformation of the dopamine transporter, which may contribute to its atypical profile and reduced potential for abuse compared to typical dopamine transporter inhibitors like cocaine .
Comparison with Similar Compounds
JJC8-091 is compared with other similar compounds such as JJC8-088 and modafinil analogs:
JJC8-088: Displays cocaine-like effects and prefers an open dopamine transporter conformation.
Modafinil: Atypical dopamine transporter inhibitor with a different binding profile.
RDS3-094: Another modafinil analog with distinct neurochemical actions .
JJC8-091 is unique due to its binding to an occluded conformation of the dopamine transporter, which may contribute to its reduced potential for abuse and distinct pharmacological profile .
Properties
Molecular Formula |
C22H28F2N2O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H28F2N2O2S/c1-17(27)16-26-12-10-25(11-13-26)14-15-29(28)22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3 |
InChI Key |
PHGOEMMHIGVMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



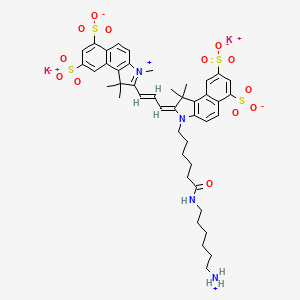
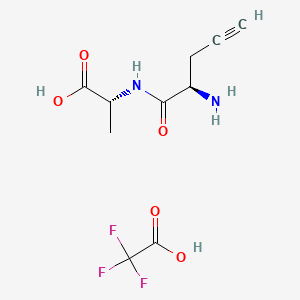
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
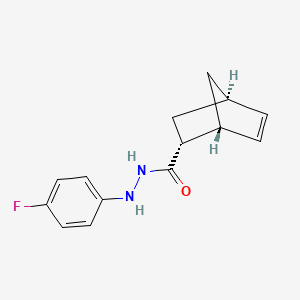
![1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
![(1S)-1-[1-[[5-[4-[2-(3-morpholin-4-ylcyclobutyl)ethynyl]phenyl]-1,2-oxazol-3-yl]methyl]imidazol-2-yl]ethanol](/img/structure/B12364006.png)
![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide;hydrochloride](/img/structure/B12364013.png)
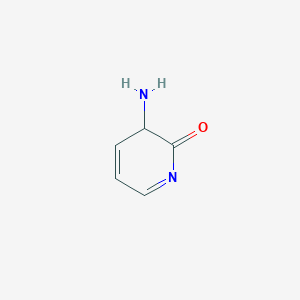
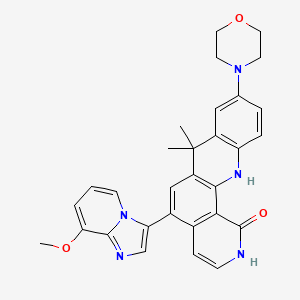

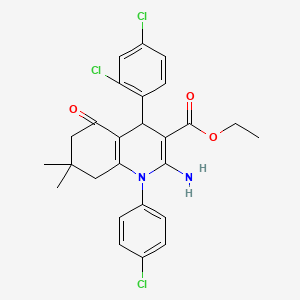
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
